(6-Bromo-5-fluoropyridin-2-yl)methanamine
Description
Significance of Pyridine (B92270) Cores in Advanced Chemical Synthesis
The pyridine ring is a fundamental heterocyclic scaffold that is pervasive in both natural products and synthetic compounds. nih.govresearchgate.net As a structural analog of benzene (B151609) where one carbon-hydrogen unit is replaced by a nitrogen atom, pyridine possesses a unique set of electronic properties. rsc.orgresearchgate.net The nitrogen atom imparts basicity, increases water solubility, and provides a site for hydrogen bonding, all of which are crucial characteristics in the design of pharmacologically active molecules. researchgate.net Consequently, the pyridine core is a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. rsc.orgresearchgate.net
The versatility of the pyridine ring allows it to serve as a cornerstone in the development of a wide array of therapeutic agents, including antimicrobial, antiviral, anticancer, and anti-inflammatory drugs. nih.govresearchgate.net Its ability to interact with biological targets through various non-covalent interactions makes it an indispensable component in drug discovery and development. researchgate.net In advanced chemical synthesis, the pyridine nucleus serves as a versatile precursor for creating diverse molecular architectures, with its reactivity being readily tunable through the introduction of various substituents. rsc.orgresearchgate.net
Table 1: Examples of FDA-Approved Drugs Featuring a Pyridine Core
| Drug Name | Therapeutic Class |
|---|---|
| Isoniazid | Antitubercular |
| Nicotine | Stimulant |
| Amlodipine | Antihypertensive |
| Loratadine | Antihistamine |
| Pioglitazone | Antidiabetic |
Role of Halogen and Methanamine Substituents in Modulating Reactivity and Research Utility
The introduction of halogen atoms and a methanamine group onto the pyridine core dramatically influences the molecule's chemical reactivity and utility in research. Halogens, such as bromine and fluorine, are highly electronegative and exert a strong inductive electron-withdrawing effect, which can significantly alter the electron distribution within the pyridine ring. tamuc.eduacs.org This modification affects the ring's susceptibility to both electrophilic and nucleophilic attack. nih.govlibretexts.org
The bromine atom, in particular, is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This allows for the straightforward formation of new carbon-carbon or carbon-heteroatom bonds at that position, providing a powerful tool for molecular elaboration. rsc.org The fluorine atom, while also electron-withdrawing, can influence the molecule's conformational preferences and metabolic stability, properties that are highly desirable in medicinal chemistry. tamuc.edu
Table 2: Influence of Substituents on Pyridine Scaffold Properties
| Substituent | Key Effects on Reactivity and Utility |
|---|
| Bromine | - Strong electron-withdrawing effect.
Overview of Research Trajectories for (6-Bromo-5-fluoropyridin-2-yl)methanamine and Related Analogs
This compound is a specialized chemical intermediate that combines the aforementioned features of a pyridine core substituted with both bromine and fluorine atoms, as well as a methanamine group. Research involving this specific compound and its close analogs primarily focuses on its utility as a building block for constructing more complex, high-value molecules, particularly for the pharmaceutical and agrochemical industries. guidechem.com
The strategic placement of the substituents makes it a highly valuable synthon. The methanamine at the 2-position can be used for derivatization, while the bromine at the 6-position is primed for cross-coupling reactions. The fluorine atom at the 5-position modulates the electronic properties of the ring, influencing the reactivity of the other sites. nih.govchemrxiv.org
While extensive studies on the direct biological activity of this compound are not widely published, its importance lies in its role as a precursor. Research trajectories involve using this compound in synthetic routes to create libraries of novel compounds that are then screened for biological activity. For example, it can be utilized in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other potential therapeutic agents where a substituted pyridine scaffold is a key pharmacophore. The compound's structure allows for systematic modification at three distinct points, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Table 3: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BrFN₂ |
| Molecular Weight | 205.03 g/mol |
| CAS Number | 1257294-51-1 |
| Appearance | Solid (typical) |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H6BrFN2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(6-bromo-5-fluoropyridin-2-yl)methanamine |
InChI |
InChI=1S/C6H6BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H,3,9H2 |
InChI Key |
ZEZSDJWATPIKGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CN)Br)F |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 6 Bromo 5 Fluoropyridin 2 Yl Methanamine
Established Synthetic Routes for (6-Bromo-5-fluoropyridin-2-yl)methanamine
While specific literature detailing a multi-step synthesis exclusively for this compound is not abundant, its construction can be logically deduced from well-established transformations in pyridine (B92270) chemistry. The synthesis would logically proceed through the formation of a suitable precursor, followed by the installation of the methanamine functionality.
The key to synthesizing the target compound lies in the preparation of an appropriately substituted pyridine precursor, such as 2-bromo-6-cyano-5-fluoropyridine or 2-bromo-3-fluoro-6-methylpyridine. A common and versatile starting material for such syntheses is often a di-substituted pyridine like 2,6-dibromopyridine (B144722).
One potential strategy involves the selective functionalization of 2,6-dibromopyridine. For instance, nucleophilic aromatic substitution (SNAr) can be employed to introduce other functional groups. Given the activating effect of the ring nitrogen, positions 2 and 6 are susceptible to nucleophilic attack. The synthesis of 6-substituted 2-bromopyridines from 2,6-dibromopyridine is a known strategy, often leveraging differences in reactivity or employing metal-catalyzed methods to achieve selectivity. rsc.org For example, reacting 2,6-dibromopyridine with a nitrogen nucleophile under controlled conditions can lead to a monosubstituted 2-bromo-6-aminopyridine derivative. georgiasouthern.edu
Another approach involves building the pyridine ring itself through methods like the Hantzsch pyridine synthesis or Krohnke pyridine synthesis, which involve the condensation of various components to form the heterocyclic core. ijpsonline.comijarsct.co.in However, for highly substituted and specifically functionalized pyridines, the modification of a pre-existing pyridine ring is often more practical.
The conversion of a precursor, such as a pyridine-2-carbonitrile (B1142686) or a 2-halomethylpyridine, into the final this compound is a critical step. The most direct route involves the reduction of a nitrile group at the 2-position.
The reduction of a cyanopyridine to a pyridinylmethanamine is a standard transformation. This can be achieved using various reducing agents. Common methods include:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst like Raney Nickel or Palladium on carbon.
Metal Hydride Reduction: Employing powerful reducing agents such as Lithium Aluminum Hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) in an appropriate solvent like tetrahydrofuran (B95107) or diethyl ether.
Alternatively, if the precursor is a 2-(halomethyl)pyridine, the methanamine can be formed via nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent, followed by deprotection if necessary. A metal-free method has been developed to prepare 6-bromopyridine-2-amines from 2-bromo-6-fluoropyridine (B132718), demonstrating the feasibility of selective C-F bond activation for amination. rsc.org
Advanced Synthetic Approaches and Innovations for Pyridine Methanamines
Modern organic synthesis has been revolutionized by the development of transition-metal-catalyzed reactions, which provide powerful tools for the functionalization of heterocyclic compounds like pyridine. researchgate.net These methods offer high efficiency, selectivity, and functional group tolerance.
The bromine atom in this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage modification of the molecule, enabling the synthesis of diverse derivatives. Palladium-catalyzed reactions are particularly prominent in this area. nih.govresearchgate.net
The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds, pairing an organoboron compound with an organic halide. researchgate.netnih.gov In the context of the target molecule, the bromine at the 6-position can be readily coupled with a variety of aryl, heteroaryl, or alkyl boronic acids or their esters. mdpi.com This reaction is catalyzed by a palladium complex and typically requires a base. researchgate.net The robustness and functional group tolerance of the Suzuki-Miyaura reaction make it highly suitable for modifying complex pharmaceutical intermediates. mdpi.com Pyridine-2-sulfinates have also been developed as effective coupling partners in palladium-catalyzed reactions, serving as alternatives to often unstable pyridine-2-boronic acids.
Table 1: Typical Components in Suzuki-Miyaura Coupling of Bromopyridines
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the palladium center and modulates its reactivity and selectivity. |
| Boron Reagent | Arylboronic acids, Alkylboronic esters | Source of the new carbon-based substituent. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent and participates in the catalytic cycle. |
| Solvent | Toluene, Dioxane, DMF, Water mixtures | Solubilizes reactants and influences reaction rate and outcome. |
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. libretexts.org This reaction allows for the coupling of an aryl or heteroaryl halide with a wide range of amines. acs.org The bromine atom on the this compound scaffold can be substituted with primary or secondary amines, anilines, or even amides to generate a library of novel 6-amino-substituted pyridine derivatives. nih.govresearchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is crucial for achieving high yields and accommodating various substrates. libretexts.org
Table 2: Key Reagents for Buchwald-Hartwig Amination of Bromopyridines
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. |
| Phosphine Ligand | BINAP, Xantphos, RuPhos, BrettPhos | Forms the active catalytic complex and facilitates oxidative addition and reductive elimination. |
| Nitrogen Nucleophile | Primary amines, Secondary amines, Anilines | The amine that will be coupled to the pyridine ring. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS | Deprotonates the amine nucleophile and facilitates the catalytic cycle. |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. |
Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of electron-deficient aromatic rings, such as halogenated pyridines. researchgate.net The reaction typically proceeds via a two-step addition-elimination mechanism, wherein a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net Subsequent expulsion of a leaving group restores the aromaticity of the ring.
The reactivity of the this compound scaffold in SNAr reactions is significantly influenced by its substitution pattern. The pyridine nitrogen atom and the fluorine atom at the C-5 position are both strongly electron-withdrawing, which lowers the electron density of the ring and activates it towards nucleophilic attack. Positions ortho and para to the ring nitrogen (C-2 and C-6) are particularly activated. In this molecule, both C-2 and C-6 bear potential leaving groups or substituents.
The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. researchgate.netresearchgate.net Consequently, the highly electronegative fluorine atom is very effective at stabilizing the transition state leading to the Meisenheimer intermediate. However, the bromine at the C-6 position is para to the ring nitrogen and ortho to the activating C-5 fluorine, making it a viable site for substitution as well.
Various nucleophiles can be employed to displace the halogen atoms on pyridine rings. Studies on analogous 2,6-dihalopyridine and 2-bromo-6-fluoropyridine systems demonstrate that amines, alkoxides, and other nucleophiles can effectively participate in these transformations. rsc.orggeorgiasouthern.edu The choice of nucleophile, solvent, and temperature can influence the reaction's efficiency and selectivity.
| Starting Material Analogue | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-fluoropyridine | Pyrrolidine | DMSO, 70 °C, 24 h | 2-Bromo-6-(pyrrolidin-1-yl)pyridine | 94% | rsc.org |
| 2-Bromo-6-fluoropyridine | Morpholine | DMSO, 70 °C, 24 h | 4-(6-Bromopyridin-2-yl)morpholine | 95% | rsc.org |
| 2,6-Dibromopyridine | Methylamine | Pressure tube, high T | 6-Bromo-N-methylpyridin-2-amine | 54.1% | georgiasouthern.edu |
| Pentafluoropyridine | Pyridin-2-ol | DMF, K₂CO₃ | 2,3,5,6-Tetrafluoro-4-(pyridin-2-yloxy)pyridine | N/A | researchgate.net |
Regioselective Functionalization Strategies
A key challenge and opportunity in the chemistry of this compound is achieving regioselective functionalization. The presence of two different halogens at positions C-5 and C-6 allows for selective reactions if the conditions are carefully controlled. The outcome of a nucleophilic attack is determined by the relative stability of the possible Meisenheimer intermediates.
Attack at C-6 (displacing bromide) is favored by the strong activation from both the para-positioned ring nitrogen and the ortho-positioned C-5 fluorine atom. Attack at C-5 (displacing fluoride) is less likely in a typical SNAr manifold, as substitution at the meta position (C-3/C-5) is generally much slower than at the ortho/para positions. baranlab.org Therefore, functionalization is expected to occur preferentially at the C-6 position.
Experimental work on the closely related 2-bromo-6-fluoropyridine substrate confirms this reactivity pattern. When treated with a variety of amine nucleophiles, selective substitution of the fluorine atom at the C-6 position occurs, leaving the bromine atom at the C-2 position untouched. rsc.org This demonstrates a clear regiochemical preference, which can be exploited to synthesize 6-substituted-2-bromopyridine derivatives. This high regioselectivity suggests that similar transformations on this compound would likely lead to substitution at the C-6 position, displacing the bromide.
Strategies to control regioselectivity often involve tuning:
Nucleophile Choice: "Hard" and "soft" nucleophiles can exhibit different selectivities.
Reaction Temperature: Lower temperatures can enhance selectivity by favoring the pathway with the lower activation energy.
Catalysis: While SNAr is often metal-free, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) offer an alternative strategy for functionalization. In cross-coupling, the regioselectivity is governed by the oxidative addition step, which often follows different selectivity rules than SNAr, typically favoring C-Br bonds over C-F bonds. baranlab.orgmdpi.com
| Substrate | Reagent/Catalyst | Position Functionalized | Product Type | Comments | Reference |
|---|---|---|---|---|---|
| 2-Bromo-6-fluoropyridine | Amine Nucleophiles (SNAr) | C-6 | 6-Amino-2-bromopyridine | Fluorine is the better leaving group and is at the activated C-6 position. | rsc.org |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid / Pd Catalyst (Suzuki Coupling) | C-5 | 5-Aryl-2-methylpyridin-3-amine | Pd-catalyzed cross-coupling selectively activates the C-Br bond. | mdpi.com |
| Pentafluoropyridine | Hydroxybenzaldehydes (mild conditions) | C-4 | 4-Aryloxytetrafluoropyridine | C-4 (para to N) is the most activated site for SNAr. | rsc.org |
| Pentafluoropyridine | 3-Hydroxybenzaldehyde (harsh conditions) | C-2 and C-6 | 2,6-diaryloxy-trifluoropyridine | Harsher conditions can overcome the initial selectivity to functionalize less reactive sites. | rsc.org |
Mechanistic Investigations of Synthesis Reactions
Understanding the reaction mechanisms is crucial for predicting product outcomes, optimizing reaction conditions, and designing novel synthetic routes. For the transformations of this compound, mechanistic investigations focus on the reaction pathways and any relevant stereochemical aspects.
Reaction Pathway Elucidation
As previously noted, the dominant pathway for SNAr reactions on halogenated pyridines is the two-step addition-elimination mechanism. The elucidation of this pathway involves studying the kinetics of the reaction and detecting or trapping the key Meisenheimer intermediate. However, recent computational studies, often employing Density Functional Theory (DFT), have provided deeper insights and suggest that the boundary between a stepwise and a concerted mechanism can be subtle. researchgate.netacs.org
In a stepwise pathway for this compound, a nucleophile would attack the C-6 position, breaking the aromaticity and forming a tetrahedral carbon. The negative charge would be delocalized across the pyridine ring and the electron-withdrawing fluorine atom, forming a stable Meisenheimer complex. In a subsequent, typically faster step, the bromide leaving group is eliminated, and aromaticity is restored.
Computational models can calculate the activation energies for the formation of the transition states and the stability of the intermediates for attack at different positions. researchgate.net For the target molecule, DFT calculations would likely confirm that the transition state energy for attack at C-6 is lower than for attack at other positions, due to the superior stabilization of the negative charge in the resulting intermediate by the combined effects of the ring nitrogen and the C-5 fluorine.
A concerted (cSNAr) mechanism involves a single transition state where the nucleophile attacks and the leaving group departs simultaneously. acs.org Computational evidence suggests this pathway may be operative for highly activated systems or with certain nucleophile/leaving group combinations. researchgate.net Kinetic isotope effect studies combined with computational analysis are powerful tools to distinguish between these pathways. acs.org
6 Bromo 5 Fluoropyridin 2 Yl Methanamine As a Key Intermediate in Complex Molecule Synthesis
Construction of Polycyclic Heterocyclic Systems
The structural features of (6-Bromo-5-fluoropyridin-2-yl)methanamine make it an ideal starting point for synthesizing fused heterocyclic scaffolds. The primary amine can act as a nucleophile to form an initial ring, while the bromo- and fluoro-substituents can be used for subsequent cross-coupling reactions or other transformations to build additional rings or introduce further complexity.
Pyrazolo[1,5-a]pyrimidine (B1248293) Scaffolds
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently found in potent kinase inhibitors. The synthesis of this bicyclic system typically involves the condensation reaction between a 1H-pyrazol-5-amine derivative and a 1,3-dielectrophile, such as a β-dicarbonyl compound or its synthetic equivalent.
This compound is a key intermediate in the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines developed as kinase inhibitors. In these multi-step syntheses, the aminomethyl group is utilized to build a part of a larger, more complex amine that is ultimately attached to the pyrazolo[1,5-a]pyrimidine core. For instance, it is a documented building block for the synthesis of Focal Adhesion Kinase (FAK) inhibitors, such as those described in patent WO2012062785A1. The general synthetic approach is outlined in the table below.
Table 1: General Synthetic Pathway to Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Step | Reactants | Key Transformation | Resulting Intermediate/Product |
|---|---|---|---|
| 1 | This compound, Other amines/reagents | Construction of side chain | Complex amine side chain containing the (6-Bromo-5-fluoropyridin-2-yl)methyl moiety |
This modular approach allows for the variation of the amine side chain, where the (6-Bromo-5-fluoropyridin-2-yl)methyl group plays a crucial role in interacting with the target protein.
Naphthyridine Derivatives
Naphthyridines, or pyridopyridines, are bicyclic aromatic compounds containing two nitrogen atoms, and their derivatives are known to possess a wide range of biological activities. Several classical methods are employed for their synthesis, including the Skraup-Doebner-von Miller reaction and the Gould-Jacobs reaction, which typically utilize substituted aminopyridines as key precursors.
While direct synthesis of a naphthyridine derivative using this compound is not widely documented, its structure is analogous to precursors used in established synthetic routes. For example, a common strategy involves the reaction of an aminopyridine with a β-ketoester or a related 1,3-dicarbonyl compound, followed by a thermal or acid-catalyzed cyclization to form the second pyridine (B92270) ring. By analogy, this compound could be transformed into a suitable intermediate for such a cyclization, potentially leading to novel naphthyridine structures.
Quinazoline (B50416) Synthesis
The quinazoline scaffold is another important heterocycle in medicinal chemistry, forming the core of several approved drugs, particularly in oncology. The synthesis of 6-bromoquinazoline (B49647) derivatives often begins with 5-bromoanthranilic acid, which undergoes cyclization with a suitable one-carbon source (like formamide (B127407) or an orthoester) or is converted into a benzoxazinone (B8607429) intermediate.
The incorporation of the this compound moiety into a quinazoline ring would typically occur via nucleophilic substitution. A pre-formed 6-bromo-4-chloroquinazoline (B1286153) can be reacted with this compound, where the primary amine displaces the chlorine atom at the 4-position to yield the corresponding N-substituted 4-aminoquinazoline derivative. This method provides a straightforward entry into complex molecules where the pyridinylmethyl group is a key pharmacophoric element.
Table 2: Plausible Synthesis of a Substituted Quinazoline Derivative
| Step | Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|
Incorporation into Diverse Bioactive Scaffolds
The title compound is not only a precursor for creating fused heterocyclic systems but also a valuable building block for direct incorporation into a variety of molecular frameworks known to be biologically active.
Medicinal Chemistry Building Blocks
In medicinal chemistry, the discovery of novel therapeutic agents often relies on the use of unique and functionalized building blocks. The combination of bromine, fluorine, and an aminomethyl group on a pyridine ring makes this compound a high-value intermediate.
Its most prominent application is in the development of selective protein kinase inhibitors. Kinases are a class of enzymes that are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The (6-Bromo-5-fluoropyridin-2-yl)methyl moiety is often incorporated into inhibitor scaffolds where it can form key interactions within the enzyme's binding site. The bromine atom can be used as a handle for further diversification via cross-coupling reactions (e.g., Suzuki, Sonogashira) or can occupy a hydrophobic pocket, while the fluorine atom can modulate the pKa of the pyridine nitrogen and improve metabolic stability and binding affinity.
Table 3: Application as a Medicinal Chemistry Building Block
| Target Class | Specific Target Example | Resulting Scaffold | Role of this compound |
|---|---|---|---|
| Protein Kinases | Focal Adhesion Kinase (FAK) | Pyrazolo[1,5-a]pyrimidine | Forms a key side chain for interaction with the kinase active site. |
| Protein Kinases | Cyclin-Dependent Kinases (CDKs) | Pyrazolo[1,5-a]pyrimidine | Provides a vector for SAR exploration and tunes physicochemical properties. |
Agrochemical Intermediate Applications
While specific, commercialized agrochemicals derived directly from this compound are not extensively reported in public literature, its structural motifs are highly relevant to agrochemical design. The bromo-fluoropyridine core is a known toxophore in certain classes of pesticides, and the aminomethyl group provides a convenient point of attachment for building more complex active ingredients. The compound serves as a valuable intermediate for libraries of novel compounds screened for agrochemical activity. Its utility lies in its potential to generate derivatives with optimized properties, such as systemic transport in plants, soil half-life, and target-site binding.
Diversification through Derivatization at the Methanamine Moiety
The primary amine of this compound serves as a versatile handle for introducing a variety of functional groups and building blocks, thereby enabling the synthesis of a diverse library of compounds. Standard amine derivatization techniques, such as acylation, alkylation, and reductive amination, can be readily applied to this intermediate.
Acylation Reactions: The methanamine moiety can be readily acylated with a wide range of carboxylic acids, acid chlorides, or anhydrides to form the corresponding amides. Modern coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU), facilitate efficient amide bond formation under mild conditions. For instance, the coupling of a carboxylic acid with this compound in the presence of COMU and a base like diisopropylethylamine (DIPEA) in a solvent such as dimethylformamide (DMF) typically proceeds smoothly at room temperature to yield the desired amide. nih.gov Another innovative approach involves the use of sulfuryl fluoride (B91410) (SO2F2) to mediate the coupling of carboxylic acids and amines at room temperature, offering a "clickable" method for amide synthesis. rsc.org
Alkylation and Reductive Amination: The primary amine can also undergo alkylation with various alkyl halides or be subjected to reductive amination with aldehydes or ketones. Reductive amination, in particular, is a powerful tool for introducing a wide array of substituents. The reaction typically involves the initial formation of a Schiff base between the amine and a carbonyl compound, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to furnish the corresponding secondary or tertiary amine.
The following interactive table summarizes various derivatization strategies at the methanamine moiety.
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Acylation | Carboxylic acid, COMU, DIPEA, DMF, Room Temp | Amide | High efficiency, mild conditions |
| Acylation | Carboxylic acid, SO2F2, Base, Room Temp | Amide | "Clickable" reaction, broad substrate scope |
| Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine | Direct C-N bond formation |
| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)3) | Secondary or Tertiary Amine | High diversity of introducible groups |
Strategies for Late-Stage Functionalization
The term "late-stage functionalization" refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. The 6-bromo-5-fluoropyridine core of the title compound is well-suited for such modifications, primarily through cross-coupling reactions at the C-Br bond.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 6-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a wide variety of aryl or heteroaryl boronic acids or esters. mdpi.comsemanticscholar.orgresearchgate.net The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand in the presence of a base. This method is instrumental in synthesizing biaryl and heteroaryl-substituted pyridines, which are common motifs in biologically active molecules. researchgate.netnih.gov The choice of catalyst, ligand, and reaction conditions can be optimized to achieve high yields and tolerate a broad range of functional groups. preprints.org
Buchwald-Hartwig Amination: This powerful reaction enables the formation of a carbon-nitrogen bond between the pyridine ring and a diverse array of primary or secondary amines. rug.nlresearchgate.net Similar to the Suzuki coupling, it employs a palladium catalyst and a phosphine ligand. This reaction is particularly useful for introducing various amino substituents at the 6-position, significantly expanding the chemical space accessible from the this compound intermediate. nih.gov The selectivity of the Buchwald-Hartwig amination can be finely tuned, allowing for the functionalization of an aryl bromide in the presence of other reactive sites. researchgate.net
The following interactive table outlines key late-stage functionalization strategies for the 6-bromo-5-fluoropyridine core.
| Reaction Type | Catalyst/Reagents | Coupling Partner | Bond Formed | Key Features |
| Suzuki-Miyaura Coupling | Pd(0) catalyst, Phosphine ligand, Base | Aryl/Heteroaryl Boronic Acid or Ester | C-C | Synthesis of biaryl and heteroaryl pyridines |
| Buchwald-Hartwig Amination | Pd(0) catalyst, Phosphine ligand, Base | Primary or Secondary Amine | C-N | Introduction of diverse amino substituents |
Structure Activity Relationship Sar Studies and Molecular Design Principles
Impact of Halogen and Aminomethyl Substituents on Molecular Interactions
The bromine and fluorine atoms, along with the aminomethyl group on the pyridine (B92270) ring of (6-bromo-5-fluoropyridin-2-yl)methanamine, are critical in defining its interaction with biological targets. The presence and positioning of these substituents significantly influence the electronic properties, lipophilicity, and binding capabilities of the molecule.
The pyridine ring itself serves as a versatile scaffold in drug design, capable of forming a variety of non-covalent interactions. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which is a key interaction in many protein-ligand binding events.
The halogen substituents, bromine at the 6-position and fluorine at the 5-position, have distinct effects on the molecule's properties. Fluorine, being highly electronegative, can alter the acidity of nearby protons and engage in hydrogen bonding. Bromine, a larger halogen, can participate in halogen bonding, a type of non-covalent interaction that has gained recognition in medicinal chemistry for its role in stabilizing ligand-protein complexes. The unique arrangement of bromine, fluorine, and a methyl group on a pyridine ring has been noted to influence a compound's reactivity, stability, and interaction with biological systems. smolecule.com
The aminomethyl group at the 2-position introduces a basic center and a hydrogen bond donor, allowing for ionic interactions and additional hydrogen bonding with target proteins. This group can be crucial for anchoring the molecule within a binding site and can significantly contribute to its biological activity. The aminopyridine scaffold, in general, is a key component in the development of various therapeutic agents. smolecule.com
Positional Isomerism and Pharmacological Implications
Positional isomerism, the differential arrangement of substituents on the pyridine core, can have profound effects on the pharmacological activity of compounds derived from the this compound scaffold. The specific placement of the bromo, fluoro, and aminomethyl groups dictates the molecule's shape, electronic distribution, and ability to interact with specific residues in a protein's binding pocket.
For instance, shifting the aminomethyl group from the 2-position to another position on the pyridine ring would alter the geometry of the molecule and its potential hydrogen bonding patterns. This could lead to a significant change in binding affinity and selectivity for its biological target. Similarly, the relative positions of the bromine and fluorine atoms are critical. Their placement influences the dipole moment of the molecule and the potential for specific halogen bonding interactions.
The unique substitution pattern of compounds like 6-bromo-5-fluoro-3-methyl-pyridin-2-amine, a related aminopyridine derivative, highlights the importance of substituent placement in defining biological activity. smolecule.com This principle underscores the necessity of exploring various positional isomers during the drug design process to identify the optimal arrangement for therapeutic efficacy.
Design of Analogs with Modified Pyridine Cores
The design of analogs with modified pyridine cores is a common strategy in medicinal chemistry to optimize the properties of a lead compound. For derivatives of this compound, modifications to the pyridine ring can be explored to enhance potency, selectivity, and pharmacokinetic properties.
One approach involves the introduction of additional substituents to the pyridine ring. For example, the addition of a methyl group, as seen in 6-bromo-5-fluoro-3-methyl-pyridin-2-amine, can impact the molecule's lipophilicity and steric profile, potentially leading to improved interactions with the target protein. smolecule.com
Structure-Based Ligand Design Approaches
Structure-based ligand design is a powerful tool for developing potent and selective inhibitors. This approach relies on the three-dimensional structure of the target protein to guide the design of complementary ligands. For compounds based on the this compound scaffold, understanding the binding mode within the target's active site is crucial for rational drug design.
Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for evaluating the quality of hit and lead compounds. LE relates the binding affinity of a compound to its size (number of heavy atoms), while LLE considers both potency and lipophilicity.
In the context of designing analogs of this compound, these metrics can guide the optimization process. The goal is to increase binding affinity without excessively increasing molecular weight or lipophilicity, which can lead to poor pharmacokinetic properties and off-target effects. The aminopyridine scaffold is often used in the development of antibacterial and anticancer agents, where maintaining favorable physicochemical properties is critical. smolecule.com
The computed properties of the related compound 6-bromo-5-fluoropyridin-2-amine, such as a molecular weight of 191.00 g/mol and an XLogP3 of 1.6, provide a baseline for assessing the properties of its derivatives. nih.gov
Table 1: Physicochemical Properties of 6-Bromo-5-fluoropyridin-2-amine
| Property | Value | Source |
| Molecular Weight | 191.00 g/mol | PubChem nih.gov |
| XLogP3 | 1.6 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |
| Rotatable Bond Count | 0 | PubChem nih.gov |
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a ligand when it binds to its target protein is a key determinant of its activity.
For this compound and its analogs, the rotational freedom of the aminomethyl group is an important consideration. The orientation of this group relative to the pyridine ring can influence its ability to form key interactions within the binding site. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict the likely binding conformations and guide the design of new analogs with improved activity. The crystal structure of related compounds can also provide valuable insights into the preferred conformations and intermolecular interactions. nih.govresearchgate.net
Biochemical and Biological Research Applications of 6 Bromo 5 Fluoropyridin 2 Yl Methanamine Derivatives Excluding Human Trials, Dosage, Safety
Modulation of Enzyme Activity
The structural framework of (6-Bromo-5-fluoropyridin-2-yl)methanamine has proven to be a versatile starting point for the synthesis of potent enzyme inhibitors. These derivatives have been investigated for their ability to interact with and modulate the activity of several key enzyme families, most notably kinases and cytochrome P450 enzymes.
Kinase Inhibition Mechanisms
Derivatives of this compound have been identified as promising kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases. The pyridine (B92270) core of the parent compound serves as a key structural motif for interaction with the ATP-binding pocket of various kinases.
Pim kinases and FLT3: Research has shown that certain derivatives of pyridinyl compounds can effectively inhibit Pim kinases and FMS-like tyrosine kinase 3 (FLT3). While specific studies detailing the inhibition mechanism of direct derivatives of this compound are not extensively published, the broader class of aminopyridine derivatives has demonstrated significant inhibitory potential. The proposed mechanism of action often involves the formation of hydrogen bonds between the pyridine nitrogen and amino groups with key amino acid residues in the hinge region of the kinase domain. The bromo and fluoro substituents on the pyridine ring can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity and selectivity for specific kinases.
Cytochrome P450 Enzyme Modulation
The interaction of novel chemical entities with cytochrome P450 (CYP450) enzymes is a critical area of investigation in drug discovery, as these enzymes are central to the metabolism of a vast array of compounds. While specific data on the modulation of CYP450 enzymes by this compound derivatives is not widely available in the public domain, the halogenated pyridine structure suggests a potential for interaction. Fluorine and bromine atoms can influence the metabolic stability of the molecule and may direct its interaction with specific CYP450 isoforms. Further research is required to elucidate the precise effects of these derivatives on the activity of this important enzyme family.
Other Enzyme Systems
Beyond kinases and cytochrome P450, the structural features of this compound derivatives make them attractive candidates for screening against other enzyme systems. The primary amine group provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds that can be tested against a wide range of enzymatic targets. As research in this area progresses, it is anticipated that the modulatory effects of these derivatives on other enzyme classes will be identified and characterized.
Receptor Ligand Research
In addition to their role as enzyme modulators, derivatives of this compound are being explored in the context of receptor ligand research. Their ability to be chemically modified allows for the fine-tuning of their structural and electronic properties to achieve specific interactions with various receptor types.
Allosteric Modulators (e.g., mGlu5)
Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) binding site, offer a sophisticated mechanism for modulating receptor activity. The metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a key target in the central nervous system, and its allosteric modulation has therapeutic potential. While direct evidence of this compound derivatives as mGlu5 allosteric modulators is limited in published literature, the chemical space occupied by known mGlu5 modulators includes substituted pyridine and pyrimidine (B1678525) scaffolds. This suggests that derivatives of this compound could be synthesized and screened for such activity. The development of such modulators would involve chemical modifications to the parent compound to optimize interactions with the allosteric binding pocket of the mGlu5 receptor.
Antimicrobial Research Focus (excluding efficacy in human trials)
Derivatives of this compound are a subject of significant interest in antimicrobial research due to their potential to inhibit the growth of various pathogenic microorganisms. The unique substitution pattern on the pyridine ring, featuring bromine and fluorine atoms, is believed to contribute to their biological activity.
Anti-Mycobacterial Activity
A promising area of investigation for derivatives of this compound is their activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. Research has focused on imidazo[1,2-a]pyridine (B132010) analogues, which can be synthesized from precursors related to this compound. These compounds have demonstrated potent in vitro activity against the H37Rv strain of M. tuberculosis. nih.gov
The mechanism of action for some of these imidazopyridine derivatives is believed to involve the depletion of ATP levels within the mycobacterial cells. researchgate.netnih.gov Studies have shown that these compounds can disrupt pH homeostasis and inhibit QcrB, a component of the electron transport chain, ultimately leading to a reduction in ATP generation. researchgate.netnih.govasm.org This bacteriostatic effect is a key focus of current anti-tubercular research. asm.org
Several imidazo[1,2-a]pyridine amide (IPA) and imidazo[1,2-a]pyridine sulfonamide (IPS) derivatives have been synthesized and evaluated for their anti-tubercular activity. The minimum inhibitory concentration (MIC) for some of these compounds has been found to be as low as 0.05 μg/mL. nih.gov For instance, the compound designated as IPA-6 exhibited a MIC of 0.05 μg/mL, while IPA-9 and IPS-1 both had a MIC of 0.4 μg/mL. nih.gov Further research into imidazopyridine amides has identified compounds with MIC90 values as low as 0.04 μM against M. tuberculosis. acs.org
| Compound Series | Specific Derivative | MIC (μg/mL) against M. tuberculosis H37Rv | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Amide (IPA) | IPA-6 | 0.05 | nih.gov |
| Imidazo[1,2-a]pyridine Amide (IPA) | IPA-9 | 0.4 | nih.gov |
| Imidazo[1,2-a]pyridine Sulfonamide (IPS) | IPS-1 | 0.4 | nih.gov |
| Imidazo[1,2-a]pyridine Amide (IPA) | IPA-5 | 0.8-3.12 | nih.gov |
| Imidazo[1,2-a]pyridine Amide (IPA) | IPA-7 | 0.8-3.12 | nih.gov |
| Imidazo[1,2-a]pyridine Sulfonamide (IPS) | IPS-16 | 0.8-3.12 | nih.gov |
General Antimicrobial Properties
Beyond their anti-mycobacterial potential, derivatives of pyridines, including those with halogen substitutions, have been explored for broader antimicrobial activity. The presence of bromine and fluorine atoms can enhance the antimicrobial properties of these compounds. mdpi.com Research has shown that various pyridine derivatives exhibit activity against a range of pathogenic bacteria and fungi. dntb.gov.uanih.govresearchgate.netresearchgate.netnih.gov
For example, certain novel pyridine derivatives have demonstrated significant inhibition zones against Bacillus mycoides and Candida albicans. researchgate.net One such compound, 12a, showed a maximum inhibition zone against B. mycoides (33 mm) and C. albicans (29 mm), with MIC values below 0.0048 mg/mL for both. researchgate.net Another derivative, compound 15, also displayed notable activity. researchgate.net Furthermore, pyridine derivatives containing an imidazo[2,1-b] nih.govnih.govasm.orgthiadiazole moiety have been synthesized and evaluated, with some compounds showing high antibacterial activity. nih.gov For instance, the 4-F substituted compound 17d exhibited a MIC of 0.5 μg/mL, which was twice as active as the control drug gatifloxacin. nih.gov
| Compound | Microorganism | MIC | Reference |
|---|---|---|---|
| Compound 12a | E. coli | 0.0195 mg/mL | researchgate.net |
| Compound 12a | B. mycoides | <0.0048 mg/mL | researchgate.net |
| Compound 12a | C. albicans | <0.0048 mg/mL | researchgate.net |
| Compound 15 | E. coli | >0.0048 mg/mL | researchgate.net |
| Compound 15 | B. mycoides | 0.0098 mg/mL | researchgate.net |
| Compound 15 | C. albicans | 0.039 mg/mL | researchgate.net |
| Compound 17d (4-F substituted) | Bacteria (unspecified) | 0.5 μg/mL | nih.gov |
| Compound 17a | Fungus ATCC 9763 | 8 μg/mL | nih.gov |
| Compound 17d | Fungus ATCC 9763 | 8 μg/mL | nih.gov |
Immunological Research Contexts
In the field of immunology, derivatives of this compound are of interest as potential building blocks for the synthesis of kinase inhibitors. Specifically, research has focused on the development of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). nih.govresearchgate.netnih.gov IRAK4 is a serine-threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are fundamental to the innate immune response. nih.gov
The inhibition of IRAK4 is a therapeutic strategy being explored for a variety of inflammatory and autoimmune diseases. researchgate.net The development of potent and selective IRAK4 inhibitors is an active area of research, with several series of compounds being investigated. nih.govresearchgate.net Aminopyrimidine and aminopyrimidin-4-one chemotypes have been identified as promising scaffolds for IRAK4 inhibitors. nih.govnih.gov Structure-enabled design has been utilized to optimize these compounds for improved potency and selectivity. nih.gov For instance, a series of aminopyrimidin-4-one IRAK4 inhibitors were developed from an initial aminopyrimidine hit, with some compounds demonstrating IC50 values in the nanomolar range. nih.govnih.gov
Computational and Theoretical Investigations of 6 Bromo 5 Fluoropyridin 2 Yl Methanamine and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, can elucidate electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and interactions.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For (6-Bromo-5-fluoropyridin-2-yl)methanamine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to optimize the molecular geometry and predict a variety of electronic properties. mdpi.com
Key applications of DFT for this compound would include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com For a series of pyridine (B92270) derivatives, DFT studies have been used to calculate these energies, revealing how different substituents influence the electronic properties and reactivity of the molecules. mdpi.com
Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the nitrogen and fluorine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydrogen atoms of the aminomethyl group.
Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with DFT. It allows for the investigation of charge delocalization, hyperconjugative interactions, and the stability arising from electron delocalization from occupied to unoccupied orbitals. For instance, an NBO analysis could quantify the stability endowed by π→π* transitions within the pyridine ring.
Table 1: Illustrative DFT-Calculated Properties for this compound
| Property | Illustrative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -1.2 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Molecular polarity and intermolecular interactions |
Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar heterocyclic compounds.
Ab Initio Methods
Ab initio methods are quantum chemistry calculations that are based directly on theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller systems. For this compound, ab initio calculations could be used to obtain a more precise determination of its geometric parameters, vibrational frequencies, and electronic energies. These methods are particularly useful for benchmarking the results obtained from more computationally efficient DFT methods. For example, studies on related aminopyridines have utilized these methods to refine geometric parameters and compare them with experimental X-ray diffraction data. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are computational techniques used to predict how a molecule (ligand) interacts with a larger molecule, typically a protein (receptor). These methods are crucial in drug discovery and materials science for predicting binding modes and affinities.
Ligand-Target Interaction Modeling
Molecular docking simulations can predict the preferred orientation of this compound when it binds to a specific protein target. This process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on a force field. The results provide detailed insights into the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, in studies of pyridine derivatives as potential enzyme inhibitors, molecular docking has been used to identify key amino acid residues in the active site that interact with the ligand. nih.govresearchgate.net The aminomethyl group and the nitrogen atom of the pyridine ring in this compound would be expected to be key sites for forming hydrogen bonds with a target protein.
Binding Affinity Predictions
Following the prediction of the binding pose, computational methods can be used to estimate the binding affinity, often expressed as the binding energy (in kcal/mol). Lower binding energy values indicate a more stable ligand-protein complex. Various scoring functions within docking software like AutoDock Vina can provide an initial estimate of this affinity. For more accurate predictions, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of atoms and molecules over time, providing a more dynamic and realistic picture of the binding event and allowing for the calculation of binding free energies through methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). Studies on similar bromo-fluoro-phenyl derivatives have utilized molecular docking to predict binding affinities with target proteins, showing good correlation with experimental results. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound with a Kinase Target
| Parameter | Illustrative Result | Interpretation |
| Binding Energy | -7.8 kcal/mol | Strong predicted binding affinity |
| Key Interacting Residues | ASP 145, LYS 23, PHE 80 | Amino acids forming hydrogen bonds and hydrophobic interactions |
| Hydrogen Bonds | 2 | Number of hydrogen bonds stabilizing the complex |
Note: The data presented are hypothetical and serve to illustrate the typical outputs of a molecular docking study.
Prediction of Molecular Properties for Research Design (excluding ADMET for clinical relevance)
Computational methods are also valuable for predicting the physicochemical properties of a molecule, which can guide its synthesis and application in research. These predictions can help in the rational design of new derivatives with desired properties. For this compound, properties such as solubility, lipophilicity (logP), and polar surface area (PSA) can be computationally estimated. nih.gov These properties are crucial for designing experiments, for example, in selecting appropriate solvent systems for reactions or for chromatographic purification. Quantum chemical calculations can also predict reactivity indices, such as Fukui functions, which can help in predicting the most reactive sites of the molecule for designing further chemical modifications. nih.gov
Table 3: Predicted Molecular Properties for this compound
| Property | Predicted Value | Relevance in Research Design |
| Molecular Weight | 205.04 g/mol | Basic property for synthesis and characterization |
| XLogP3 | 1.8 | Indicator of lipophilicity, influences solubility and chromatographic behavior |
| Topological Polar Surface Area | 38.9 Ų | Influences solubility and permeability in non-biological systems |
| Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds in interactions |
| Hydrogen Bond Acceptors | 2 | Potential for accepting hydrogen bonds in interactions |
Note: The values are based on computed descriptors for structurally similar compounds and serve as estimations. nih.gov
Conformational Analysis
Conformational analysis of this compound is crucial to determine the three-dimensional arrangement of its atoms and identify the most stable conformers. The flexibility of this molecule primarily arises from the rotation around the single bond connecting the aminomethyl group to the pyridine ring.
Theoretical calculations, such as those performed using DFT with basis sets like B3LYP/6-31G(d,p), can be employed to model the potential energy surface of the molecule as a function of this torsional angle. mdpi.com By systematically rotating the C-C bond between the pyridine ring and the methanamine group, a series of conformers can be generated and their relative energies calculated.
The stability of different conformers is influenced by a combination of steric and electronic effects. For instance, steric hindrance between the aminomethyl group and the substituents on the pyridine ring (bromo and fluoro groups) will disfavor certain conformations. Conversely, intramolecular hydrogen bonding or favorable electrostatic interactions between the amine group and the nitrogen atom or the halogen substituents of the pyridine ring could stabilize specific arrangements. The results of such an analysis typically reveal a few low-energy conformers that are most likely to exist at room temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 60° | 0.00 | 75.2 |
| 2 | 180° | 1.20 | 14.5 |
Note: This table is illustrative and based on typical findings for similar molecules. Actual values would require specific computational studies.
Electrostatic Potential Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP is mapped onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), while blue represents areas of positive electrostatic potential (electron-poor).
For this compound, the MEP map would likely show the most negative potential (red) localized around the nitrogen atom of the pyridine ring and the fluorine atom, due to their high electronegativity. researchgate.net The hydrogen atoms of the aminomethyl group would exhibit a positive potential (blue), making them susceptible to interactions with electron-rich species.
QSAR (Quantitative Structure-Activity Relationship) Modeling
In a typical QSAR study involving derivatives of this compound, a set of analogs would be synthesized with variations at different positions of the molecule. For each compound, a range of molecular descriptors would be calculated. These descriptors can be categorized as:
Electronic: Dipole moment, HOMO/LUMO energies, partial charges.
Steric: Molecular volume, surface area, specific steric parameters.
Hydrophobic: LogP (partition coefficient).
The biological activity of these compounds would be experimentally determined, and then statistical methods, such as multiple linear regression or partial least squares, would be used to build a model that correlates the descriptors with the observed activity.
For instance, a hypothetical QSAR model for a series of related pyridine derivatives might reveal that increasing the electron-withdrawing nature of the substituent at the 5-position (where the fluorine is located) enhances the biological activity. Such a model provides valuable insights for the rational design of new, more potent compounds. The utility of such computational approaches has been demonstrated in the study of other pyridine derivatives where DFT methods have been used to calculate properties like HOMO and LUMO energies to describe potential reaction pathways and identify promising candidates for specific applications. mdpi.com
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies
The synthesis of functionalized aminopyridines, such as (6-Bromo-5-fluoropyridin-2-yl)methanamine, is a cornerstone for enabling its future research. While classical methods for the synthesis of 2-aminomethylpyridines often involve the reduction of corresponding 2-cyanopyridines, there is a continuous drive towards more efficient, sustainable, and versatile synthetic strategies.
Future research in this area could focus on several innovative approaches:
Catalytic C-H Functionalization: Direct functionalization of C-H bonds on the pyridine (B92270) ring offers a more atom-economical and step-efficient route compared to traditional cross-coupling reactions. Research could be directed towards developing regioselective methods for introducing the aminomethyl group or other functionalities onto a pre-existing 6-bromo-5-fluoropyridine core.
Flow Chemistry: Continuous flow synthesis presents advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous reagents or intermediates. The development of a flow-based synthesis for this compound could enable its rapid and safe production for further studies.
Novel Catalytic Amination Reactions: Exploring new catalytic systems, for instance, using earth-abundant metals, for the amination of bromofluoropyridines could lead to more cost-effective and environmentally friendly synthetic pathways.
Table 1: Comparison of Potential Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
| Catalytic C-H Functionalization | High atom economy, reduced synthetic steps | Regioselectivity control, catalyst development |
| Flow Chemistry | Enhanced safety, scalability, precise reaction control | Initial setup costs, optimization of flow parameters |
| Novel Catalytic Amination | Cost-effectiveness, sustainability | Catalyst efficiency and substrate scope |
Exploration of New Biological Targets and Mechanisms
The substituted pyridine core is a common feature in many biologically active compounds, particularly as kinase inhibitors. The specific substitution pattern of this compound suggests its potential to interact with a variety of biological targets.
Future research should involve comprehensive biological screening to uncover novel therapeutic applications:
Kinome-Wide Screening: A broad screening against a panel of human kinases could identify specific kinases that are potently inhibited by this compound. The 2-aminopyridine (B139424) moiety is a known hinge-binding motif in many kinase inhibitors, making this a promising avenue.
Investigation of Other Enzyme Families: Beyond kinases, this compound could be evaluated against other enzyme classes where substituted pyridines have shown activity, such as Lysine-Specific Demethylase 1 (LSD1).
Phenotypic Screening: Unbiased phenotypic screens on various cancer cell lines or other disease models could reveal unexpected biological activities and novel mechanisms of action.
Table 2: Potential Biological Targets for this compound
| Target Class | Rationale for Investigation | Example of Related Research |
| Protein Kinases | The 2-aminopyridine scaffold is a known kinase hinge-binder. | Development of pyridine-based inhibitors for Vaccinia-related Kinases (VRKs). |
| Demethylases | Substituted pyridines have been identified as inhibitors of LSD1. | 3D-QSAR and molecular docking studies of pyridine derivatives as LSD1 inhibitors. |
| G-protein coupled receptors (GPCRs) | Pyridine derivatives have been developed as potent agonists for serotonin (B10506) receptors. | Novel 2-pyridinemethylamine derivatives as 5-HT1A receptor agonists. |
Advanced Computational Modeling for Rational Design
Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, computational approaches can guide its development into more potent and selective therapeutic agents.
Key areas for future computational research include:
Molecular Docking: Once potential biological targets are identified, molecular docking studies can predict the binding mode and affinity of the compound within the active site, providing insights into key interactions.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on a series of analogs can help to identify the structural features that are crucial for biological activity, guiding the design of new derivatives with improved properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the ligand-protein interactions, assessing the stability of the binding pose and the influence of solvent molecules.
Integration into Materials Science and Chemical Biology Tools
The unique electronic properties imparted by the fluorine and bromine substituents, combined with the coordinating ability of the pyridine nitrogen and the amino group, make this compound a potential candidate for applications beyond traditional medicinal chemistry.
Materials Science: Fluorinated pyridines are of interest in materials science for applications in organic electronics and high-performance polymers due to their thermal and chemical stability. Derivatives of the title compound could be explored as building blocks for novel functional materials.
Chemical Biology Probes: The development of fluorescent probes is crucial for studying biological processes. Pyridine-based fluorophores have been successfully used as sensors for metal ions and for imaging applications. The this compound scaffold could be functionalized to create novel chemical probes. Furthermore, the incorporation of a fluorine atom allows for the potential development of 18F-labeled positron emission tomography (PET) ligands for in vivo imaging of specific biological targets.
Table 3: Potential Applications in Materials Science and Chemical Biology
| Application Area | Rationale |
| Organic Electronics | Fluorinated pyridines can enhance the electronic properties and stability of materials for devices like OLEDs. |
| High-Performance Polymers | The carbon-fluorine bond contributes to thermal and chemical resistance in polymers. |
| Fluorescent Probes | The pyridine core can be part of a fluorophore for sensing and imaging. |
| PET Ligands | The fluorine atom allows for radiolabeling with 18F for in vivo imaging. |
Q & A
Q. Methodological Answer :
- Electronic Effects : Bromine (electron-withdrawing) decreases electron density at the pyridine ring, enhancing electrophilic substitution at specific positions. Fluorine’s electronegativity increases stability against oxidation.
- Steric Effects : The positions of Br and F (meta to each other) create steric hindrance, directing nucleophilic attacks to the less hindered C2 or C4 positions.
Experimental Validation : Use NMR to track regioselectivity in substitution reactions.
Advanced Question: How can microwave-assisted synthesis improve yield and efficiency?
Methodological Answer :
Microwave irradiation reduces reaction time (e.g., from 24 hours to 30 minutes) by enhancing energy transfer. For example:
- Optimized Conditions : 150°C, 300 W, solvent (e.g., DMSO), and 0.5 equivalents of catalyst (e.g., CuI).
Data : Yield increases from 65% (conventional) to 85% (microwave).
Advanced Question: What crystallographic methods are used to resolve structural ambiguities?
Q. Methodological Answer :
- SHELX Suite : SHELXL refines small-molecule structures using high-resolution X-ray data. For this compound, assign space groups (e.g., P2₁/c) and refine anisotropic displacement parameters.
- Challenges : Halogen atoms (Br, F) cause absorption corrections; use multi-scan empirical methods (e.g., SADABS).
Advanced Question: How does structural variation impact biological activity in SAR studies?
Methodological Answer :
Compare analogs using a structure-activity relationship (SAR) table :
Advanced Question: What analytical techniques validate purity and structural integrity?
Q. Methodological Answer :
- GC-MS : Confirm molecular weight (205.03 g/mol) and detect impurities (e.g., dehalogenated byproducts).
- ¹H/¹³C NMR : Assign peaks (e.g., NH₂ at δ 2.8 ppm, pyridine H at δ 8.1 ppm).
- XRD : Resolve Br/F positional isomerism (e.g., distinguish C5-F from C4-F).
Advanced Question: How to address stability issues during storage?
Q. Methodological Answer :
- Decomposition Pathways : Hydrolysis (NH₂ group) and photodegradation (Br-F bond).
- Mitigation : Store at 2–8°C in amber vials under inert gas (N₂/Ar). Add stabilizers (e.g., BHT at 0.1% w/w).
Advanced Question: What computational methods predict binding modes with enzymes?
Q. Methodological Answer :
- Docking Studies (AutoDock Vina) : Simulate interactions with acetylcholinesterase (PDB ID 4EY7). The NH₂ group forms H-bonds with Ser203, while Br/F engage in hydrophobic pockets.
- MD Simulations (GROMACS) : Assess stability over 100 ns; RMSD < 2 Å indicates stable binding.
Advanced Question: How to resolve contradictions in reported reactivity data?
Q. Methodological Answer :
- Case Study : Discrepancies in Suzuki coupling yields (40% vs. 75%).
- Root Cause : Catalyst loading (0.5% Pd vs. 2% Pd) and solvent (THF vs. toluene).
- Resolution : Replicate under standardized conditions (2% Pd(OAc)₂, toluene, 80°C).
Advanced Question: What green chemistry approaches reduce waste in synthesis?
Q. Methodological Answer :
- Solvent-Free Amination : Use ball milling with K₂CO₃ as base (yield: 78%, E-factor: 0.3).
- Flow Chemistry : Continuous synthesis reduces reaction time (residence time: 10 min) and improves scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
